molecular formula C3HBrF4 B1272975 2-Bromo-1,3,3,3-tetrafluoropropene CAS No. 396716-43-1

2-Bromo-1,3,3,3-tetrafluoropropene

Cat. No. B1272975
M. Wt: 192.94 g/mol
InChI Key: GJAJMLHFWTWPES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-1,3,3,3-tetrafluoropropene involves various chemical reactions and starting materials. For instance, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, which are versatile starting materials for the synthesis of other functionalized tetrasilanes, is achieved by reacting 2,2,3,3-tetraphenyltetrasilanes with trifluoromethanesulfonic acid . Similarly, 2-bromo-3,3,3-trifluoropropene (BTP) has been used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids to generate various 4-(difluoromethylidene)-tetrahydroquinolines . These syntheses demonstrate the reactivity and utility of bromo- and fluoro-alkenes in constructing more complex molecules.

Molecular Structure Analysis

The molecular structure of related brominated compounds has been extensively studied. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene has been determined using single-crystal X-ray diffraction, revealing two stable crystalline phases and confirming the plane structure of the molecules . The molecular conformation and vibrational spectra have also been investigated theoretically, showing a high degree of agreement with experimental data . These studies provide insights into the molecular geometry and electronic structure of brominated compounds, which are essential for understanding their reactivity and properties.

Chemical Reactions Analysis

Chemical reactions involving bromo- and fluoro-alkenes are diverse. The reaction of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes with various reagents like methylmagnesium chloride and acetyl chloride demonstrates their reactivity and potential for further functionalization . The photocatalytic reaction of BTP with N-aryl amino acids involves photoredox activation and radical cyclization, showcasing the potential of these compounds in radical-based synthetic chemistry . These reactions highlight the versatility of bromo- and fluoro-alkenes as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-alkenes are influenced by their molecular structure. The presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in compounds like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene indicate the dynamic behavior of these molecules . The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provides detailed information on its vibrational modes, which are affected by intermolecular interactions in the crystal . The selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene demonstrates the chemical reactivity and potential for selective transformation of these compounds . These properties are crucial for the application of bromo- and fluoro-alkenes in various chemical processes.

Scientific Research Applications

1. Routes to Tetrafluoroallene and Tetrafluoropropyne

  • Application: The pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane over activated charcoal yields 3-bromo-1,1,3,3-tetrafluoropropene. This compound is integral in producing tetrafluoroallene and tetrafluoropropyne, which are useful in various chemical syntheses (Banks et al., 1969).

2. Radical Additions to Unsaturated Systems

  • Application: 2-Bromo-1,3,3,3-tetrafluoropropene plays a role in the photochemical reaction of trifluoroiodomethane, leading to the production of various fluorinated compounds. This showcases its utility in synthesizing complex fluorine-containing structures (Gregory et al., 1970).

3. Photocatalytic Reaction Synthesis

  • Application: In photocatalytic defluorinative reactions, 2-Bromo-1,3,3,3-tetrafluoropropene is used as a coupling partner. This method enables the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, demonstrating its application in photocatalytic synthesis (Zeng et al., 2022).

4. Combustion and Oxidation Kinetics

  • Application: The kinetic model for high-temperature oxidation and combustion of 2,3,3,3-tetrafluoropropene, which includes the compound 2-Bromo-1,3,3,3-tetrafluoropropene, is crucial in understanding its combustion behavior. This has applications in safety and environmental impact studies (Babushok & Linteris, 2017).

Safety And Hazards

2-Bromo-1,3,3,3-tetrafluoropropene is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

2-Bromo-1,3,3,3-tetrafluoropropene is finding application as a fire extinguishing agent in confined spaces . It is being considered as a replacement for former cooling agents that have been phased out due to their global warming potential or ozone-depleting potential .

properties

IUPAC Name

2-bromo-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJMLHFWTWPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381175
Record name 2-Bromo-1,3,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,3,3-tetrafluoropropene

CAS RN

396716-43-1
Record name 2-Bromo-1,3,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JD Mather, RE Tapscott - Proceedings of HOTWC-2002 12th Halon …, 2002 - tsapps.nist.gov
In work sponsored by the Next-Generation Fire Suppression Technology Program, the Center for Global Environmental Technology at University of New Mexico and GlobeTech, Inc. are …
Number of citations: 10 tsapps.nist.gov
JD Mather, RE Tapscott - Halon Options Technical Working Conference, 2006 - nist.gov
As the NGP program began in the mid 1990’s it is useful to include a limited review of knowledge gained as a result of efforts that occurred in the years prior to the NGP. Changes in …
Number of citations: 1 www.nist.gov
RE Tapscott, RE Mather - Environmentally Acceptable Fire Extinguishants, 2007 - nist.gov
As described in Chapter 1 of this book, in the years following the Army-Purdue study, there was extensive scientific and engineering research that led to the commercialization and …
Number of citations: 1 www.nist.gov
J Lifke, A Martinez, RE Tapscott, JD Mather - Final Report to the Strategic …, 2001 - nist.gov
This report was prepared by the Center for Global Environmental Technologies (CGET) at the New Mexico Engineering Research Institute (NMERI), The University of New Mexico, …
Number of citations: 5 www.nist.gov
JD Mather, RE Tapscott - NIST GCR06-901, 2007 - tsapps.nist.gov
This Final Project Report was prepared by Chemical Development Studies, Inc., Albuquerque, New Mexico, for the Department of Defense, Strategic Environmental Research and …
Number of citations: 12 tsapps.nist.gov

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